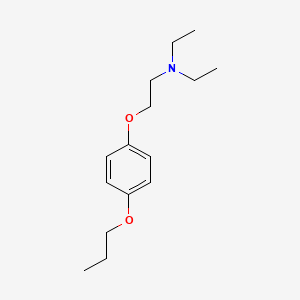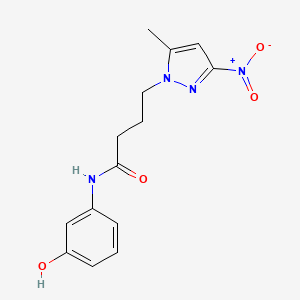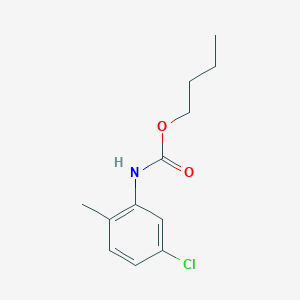
N,N-diethyl-2-(4-propoxyphenoxy)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-2-(4-propoxyphenoxy)ethanamine, commonly known as DPPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPPE is a selective agonist of the β3-adrenergic receptor, which is involved in regulating energy metabolism, thermogenesis, and lipolysis.
Mechanism of Action
DPPE selectively activates the β3-adrenergic receptor, which is expressed in adipose tissue, skeletal muscle, and the liver. Activation of this receptor leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels activate protein kinase A (PKA), which phosphorylates and activates hormone-sensitive lipase (HSL), leading to the breakdown of triglycerides into free fatty acids and glycerol.
Biochemical and Physiological Effects:
DPPE has been shown to increase energy expenditure and promote weight loss in animal models of obesity. It also improves glucose metabolism and insulin sensitivity, which makes it a potential therapeutic agent for diabetes. DPPE has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
DPPE is a selective agonist of the β3-adrenergic receptor, which makes it a useful tool for studying the physiological and biochemical effects of β3-adrenergic receptor activation. However, its effects may be species-dependent, and it may not be suitable for all experimental models. Additionally, the purity of the synthesized DPPE must be carefully controlled to ensure accurate experimental results.
Future Directions
Future research on DPPE could focus on its potential therapeutic applications for obesity and diabetes. It could also investigate its effects on other physiological processes, such as inflammation and oxidative stress. Further studies could also explore the efficacy and safety of DPPE in human clinical trials.
Synthesis Methods
DPPE can be synthesized using a multi-step process involving the reaction of 4-propoxyphenol with ethylene oxide to form 2-(4-propoxyphenoxy)ethanol. This intermediate is then reacted with diethylamine in the presence of a catalyst to form DPPE. The purity of the synthesized DPPE can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
DPPE has been extensively studied for its potential therapeutic applications, especially in the field of obesity and diabetes. It has been shown to activate the β3-adrenergic receptor, which increases energy expenditure and promotes weight loss. DPPE has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
properties
IUPAC Name |
N,N-diethyl-2-(4-propoxyphenoxy)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-4-12-17-14-7-9-15(10-8-14)18-13-11-16(5-2)6-3/h7-10H,4-6,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLHBBQXSZSYPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(4-propoxyphenoxy)ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(2-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B5060729.png)

![2-{4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]-1-piperazinyl}ethanol](/img/structure/B5060753.png)
![5-[(3,4-difluorophenoxy)methyl]-N-[1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5060756.png)
![ethyl 5-(3-bromo-4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5060764.png)
![N-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5060774.png)
![2-[(5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5060787.png)
![N-(3-hydroxypropyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5060805.png)
![(3R*,4R*)-4-(1-azepanyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinol](/img/structure/B5060807.png)
![2-{4-methyl-6-[(4-nitrophenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5060816.png)

